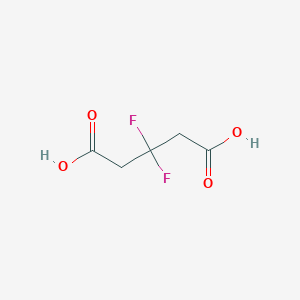
3,3-difluoropentanedioic Acid
Übersicht
Beschreibung
3,3-difluoropentanedioic Acid is a chemical compound with the molecular formula C5H6F2O4 and a molecular weight of 168.1 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3,3-difluoropentanedioic Acid is represented by the formula C5H6F2O4 . The InChI code for the compound is 1S/C5H6F2O4/c6-5(7,1-3(8)9)2-4(10)11/h1-2H2,(H,8,9)(H,10,11) .Physical And Chemical Properties Analysis
3,3-difluoropentanedioic Acid is a white to yellow solid at room temperature . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Scientific Research
Polyfluoroalkyl Chemicals in Environmental Studies : Research on polyfluoroalkyl chemicals (PFCs) like perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) highlights their widespread use and environmental impact. These compounds have been utilized in numerous commercial applications since the 1950s, leading to extensive environmental exposure. Studies aim to assess exposure levels within populations and understand changes in manufacturing practices and their effects on environmental and human health (Calafat et al., 2007).
Downstream Processing in Bioproduction : The separation of biologically produced chemicals, such as 1,3-propanediol and 2,3-butanediol, from fermentation broth is a significant area of research. These chemicals have wide applications and can be produced via microbial processes. Innovations in recovery and purification techniques are crucial for reducing production costs and improving efficiency, highlighting the role of chemical engineering in bioproduction (Xiu & Zeng, 2008).
Catalysis and Synthetic Applications : Research on catalysts such as gallium(III) triflate underscores the importance of developing sustainable synthetic processes. Efficient, recyclable catalysts enable a variety of chemical reactions, including those involving fluorinated compounds. Such catalysts are instrumental in green chemistry, offering high selectivity, turnover frequency, and stability under diverse conditions (Prakash et al., 2012).
Trifluoromethylation and Related Reactions : The modification of organic molecules with fluorine-containing groups, such as trifluoromethyl (CF3) and difluoromethyl (CF2H) groups, is a vital area of research due to their significant impact on the properties of pharmaceuticals and agrochemicals. Studies on the development of new reagents and protocols for trifluoromethylation highlight the ongoing efforts to enhance the efficiency and scope of these transformations, contributing to the advancement of medicinal chemistry and materials science (Koike & Akita, 2016).
Safety And Hazards
The safety data sheet for 3,3-difluoropentanedioic Acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,3-difluoropentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c6-5(7,1-3(8)9)2-4(10)11/h1-2H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEGOLDQLZCAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368195 | |
| Record name | 3,3-difluoropentanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-difluoropentanedioic Acid | |
CAS RN |
41131-19-5 | |
| Record name | 3,3-Difluoropentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41131-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-difluoropentanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80368195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






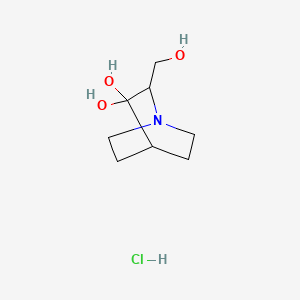




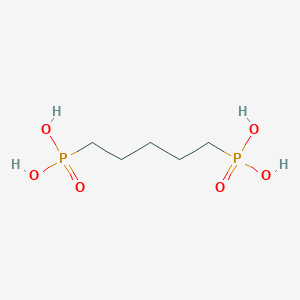

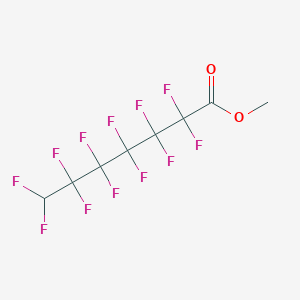
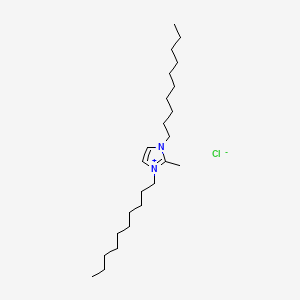
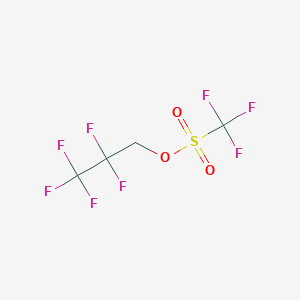
![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)